molecular formula C5H6F2N2 B15218617 4-(Difluoromethyl)-1-methyl-1H-pyrazole

4-(Difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B15218617
M. Wt: 132.11 g/mol
InChI Key: VZSGDHRWMBCQFM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of the difluoromethyl group significantly influences the reactivity and lipophilicity of the parent pyrazole molecule, making it a valuable building block for the synthesis of tailored derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors. This method is cost-effective, simple, and safe, with high product yield and content . Another approach involves the use of difluorocarbene reagents for the difluoromethylation of pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using difluoroacetic acid and catalytic esterification with nanoscale titanium dioxide. This method is advantageous due to its high reaction yield, short reaction time, and the use of cheap and readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include difluorocarbene reagents, ClCF2H, and various metal-based catalysts . Reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from the reactions of this compound include difluoromethylated derivatives, oxidized products, and substituted pyrazole compounds .

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

4-(difluoromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H6F2N2/c1-9-3-4(2-8-9)5(6)7/h2-3,5H,1H3

InChI Key

VZSGDHRWMBCQFM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(F)F

Origin of Product

United States

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